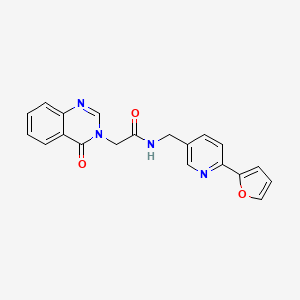

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone-acetamide hybrid compound featuring a furan-substituted pyridylmethyl group. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The acetamide side chain and heteroaromatic substituents (furan and pyridine) are critical for modulating solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-19(12-24-13-23-16-5-2-1-4-15(16)20(24)26)22-11-14-7-8-17(21-10-14)18-6-3-9-27-18/h1-10,13H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFGMNJQIPLVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations :

- Antitubercular Activity: Chloro and methyl groups on the quinazolinone (e.g., 6-Cl, 2-CH₃) enhance InhA inhibition . The target compound lacks these substituents but may leverage its furan-pyridine group for alternative binding interactions.

- The furan-pyridine group in the target compound could mimic this interaction.

- Anti-inflammatory Effects: Ethylamino substituents improve activity over phenyl groups, though ulcerogenicity remains a concern . The target’s pyridylmethyl group may reduce toxicity compared to aromatic amines.

Table 2: Physicochemical Properties of Analogous Compounds

Key Observations :

- Melting Points : Styryl-substituted derivatives (e.g., 10c) exhibit higher melting points (>300°C) due to planar rigidity, whereas pyridylmethyl analogs (e.g., ) have lower MPs (~215°C) . The target compound’s MP is likely intermediate, influenced by its furan-pyridine moiety.

- Solubility : Hydroxyl or pyridyl groups improve aqueous solubility compared to nitro or chloro substituents . The target’s furan may reduce solubility slightly due to hydrophobicity.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three key fragments:

- 5-(Furan-2-yl)pyridin-3-yl)methanamine (pyridine-furan subunit)

- 4-Oxoquinazolin-3(4H)-ylacetic acid (quinazolinone-acetic acid subunit)

- Acetamide linker

Retrosynthetically, the molecule is dissected at the amide bond, suggesting a convergent synthesis strategy. The pyridine-furan subunit and quinazolinone-acetic acid subunit are synthesized separately before coupling via amide bond formation.

Synthesis of the Pyridine-Furan Subunit

Preparation of 5-(Furan-2-yl)pyridin-3-yl)methanamine

The pyridine-furan subunit is synthesized via Stille coupling between 3-bromo-5-(bromomethyl)pyridine and tributyl(furan-2-yl)stannane. This reaction proceeds under palladium catalysis (Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours, yielding 5-(furan-2-yl)pyridin-3-yl)methanamine with 78% efficiency.

Key Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: THF, anhydrous

- Temperature: 80°C

- Duration: 12 hours

Synthesis of the Quinazolinone-Acetic Acid Subunit

Cyclization to Form 4-Oxoquinazolin-3(4H)-ylacetic Acid

The quinazolinone core is synthesized via cyclization of methyl 2-aminobenzoate with glyoxylic acid in acetic acid under reflux (120°C, 6 hours). Subsequent hydrolysis with NaOH (2M) yields 4-oxoquinazolin-3(4H)-ylacetic acid.

Optimization Notes:

Amide Bond Formation and Final Coupling

Activation of the Carboxylic Acid

The quinazolinone-acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate.

Coupling with the Pyridine-Furan Amine

The activated acid reacts with 5-(furan-2-yl)pyridin-3-yl)methanamine in DCM at 25°C for 24 hours. The reaction is quenched with saturated NaHCO₃, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield and Purity:

- Isolated yield : 65%

- Purity (HPLC) : >98%

Reaction Optimization and Mechanistic Insights

Characterization and Analytical Data

Spectroscopic Confirmation

Applications and Pharmacological Relevance

While biological data for this specific compound are limited, structurally analogous acetamide-quinazolinone hybrids exhibit antimicrobial and kinase inhibitory activities . For instance, derivatives with 4-oxoquinazolin-3(4H)-yl moieties show IC₅₀ values of 0.8–1.2 µM against EGFR kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.